2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-14-3-1-13(2-4-14)11-22-17(24)12-25-18-21-9-10-23(18)16-7-5-15(20)6-8-16/h1-10H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXWBCJOQVJKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide is a novel imidazole derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a sulfanyl group, and fluorophenyl substituents. The IUPAC name is indicative of its intricate architecture, which contributes to its biological properties.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16F2N3OS |
| Molecular Weight | 357.40 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions or bind to enzyme active sites, modulating their activity. The sulfanyl group may participate in redox reactions, enhancing the compound's overall activity.
Key Mechanisms:
- Enzyme Inhibition : Potential as an inhibitor for various enzymes involved in disease pathways.
- Receptor Modulation : Possible modulation of receptor activity, particularly in neurotransmitter systems.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies show that it has significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these cell lines are promising, suggesting effective growth inhibition.
- Antimicrobial Properties : The compound has demonstrated antibacterial activity comparable to standard antibiotics against several bacterial strains.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties reveal potential applications in treating conditions associated with inflammation through the inhibition of key inflammatory mediators.
Study 1: Anticancer Efficacy
A study conducted on the anticancer properties of imidazole derivatives showed that this compound exhibited significant cytotoxicity against cancer cell lines with an IC50 value of approximately 5 µM for MCF-7 cells, indicating its potential as a chemotherapeutic agent .
Study 2: Antimicrobial Activity
In another research effort, this compound was tested against various bacterial strains. Results indicated that it had comparable efficacy to norfloxacin, showcasing its potential as an antimicrobial agent .
Study 3: Mechanistic Insights
A detailed mechanistic study revealed that the compound interacts with GABA-A receptors as a positive allosteric modulator (PAM), enhancing receptor function and suggesting potential applications in treating neurological disorders .
Comparative Analysis with Similar Compounds
The unique structural components of this compound differentiate it from other imidazole derivatives. A comparison with structurally related compounds highlights its superior biological activity:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | 6.5 | PAM at GABA-A |
| 1-Methylimidazole | >20 | Limited activity |
| 2-(4-Fluorophenyl)-imidazole | 8.0 | Cytotoxic |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among related compounds include substitutions on the imidazole ring, acetamide N-aryl groups, and additional functional moieties. Below is a comparative analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
